molecular formula C11H11ClO2 B12729326 Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester CAS No. 71423-38-6

Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester

Cat. No.: B12729326
CAS No.: 71423-38-6
M. Wt: 210.65 g/mol
InChI Key: ZCQMTVVJUCDYSS-UHFFFAOYSA-N
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Description

Acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its unique structure, which includes a chloro group and an ethenylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester typically involves the esterification of chloroacetic acid with (3(or 4)-ethenylphenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires refluxing the reactants in an organic solvent like dichloromethane. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of catalysts and solvents is optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are employed under basic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Hydroxy derivatives

    Substitution: Amino or thio derivatives

Scientific Research Applications

Chemistry

In chemistry, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in biology, particularly in the study of enzyme-catalyzed reactions. Its derivatives can be used as substrates or inhibitors in enzymatic assays, providing insights into enzyme mechanisms and kinetics.

Medicine

In medicine, the compound and its derivatives are investigated for their potential therapeutic properties. For example, derivatives with amino or thio groups may exhibit antimicrobial or anticancer activities, making them candidates for drug development.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, such as fragrances and flavoring agents. Its pleasant odor and stability make it suitable for use in consumer products.

Mechanism of Action

The mechanism of action of acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester depends on its specific application. In enzymatic reactions, the compound may act as a substrate, undergoing transformation by the enzyme to form a product. The chloro and ethenylphenyl groups can interact with the enzyme’s active site, influencing the reaction’s rate and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, chloro-, ethyl ester
  • Acetic acid, trichloro-, methyl ester
  • Acetic acid, chloro-, methyl ester

Uniqueness

Compared to similar compounds, acetic acid, chloro-, (3(or 4)-ethenylphenyl)methyl ester stands out due to the presence of the ethenylphenyl group. This group imparts unique chemical properties, such as increased reactivity and the ability to participate in π-π interactions. These characteristics make the compound more versatile in synthetic applications and potentially more effective in biological assays.

Properties

CAS No.

71423-38-6

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(4-ethenylphenyl)methyl 2-chloroacetate

InChI

InChI=1S/C11H11ClO2/c1-2-9-3-5-10(6-4-9)8-14-11(13)7-12/h2-6H,1,7-8H2

InChI Key

ZCQMTVVJUCDYSS-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC(=O)CCl

Origin of Product

United States

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